1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione

Medicinal Chemistry Structure-Activity Relationship Antifungal Agents

1-(4-Bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is a synthetic, polyhalogenated N-arylmaleimide derivative. It belongs to the 3,4-dichloromaleimide family, a scaffold recognized for its pronounced antifungal and cytotoxic properties, where the 3,4-dichloro substitution on the maleimide ring is a critical pharmacophoric feature for bioactivity.

Molecular Formula C11H6BrCl2NO2
Molecular Weight 334.98 g/mol
CAS No. 281206-14-2
Cat. No. B12081019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
CAS281206-14-2
Molecular FormulaC11H6BrCl2NO2
Molecular Weight334.98 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br
InChIInChI=1S/C11H6BrCl2NO2/c1-5-4-6(2-3-7(5)12)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3
InChIKeyUVJNAKWKPSDJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione (CAS 281206-14-2): Structural Cornerstone of a Halogenated Maleimide Scaffold


1-(4-Bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is a synthetic, polyhalogenated N-arylmaleimide derivative. It belongs to the 3,4-dichloromaleimide family, a scaffold recognized for its pronounced antifungal and cytotoxic properties, where the 3,4-dichloro substitution on the maleimide ring is a critical pharmacophoric feature for bioactivity [1][2]. The compound is listed under PubChem CID 2781117 and is commercially available as a research chemical and synthetic intermediate from specialized suppliers such as Apollo Scientific (Product No. OR26729) [3].

Why Generic Maleimide Interchange Fails: The Need for 1-(4-Bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione in Targeted Research


Maleimides are not interchangeable building blocks. The biological activity and physicochemical properties of this scaffold are exquisitely sensitive to the substitution pattern on both the imide nitrogen and the 3,4-positions of the ring. Class-level evidence demonstrates that the presence of 3,4-dichloro groups is essential for potent antifungal activity, while the N-aryl substituent (here, 4-bromo-3-methylphenyl) dictates the spectrum of activity and potency through modulation of lipophilicity and target engagement [1]. Simply substituting a non-halogenated maleimide, a mono-chlorinated analog, or an N-aryl derivative with a different substitution pattern will yield a compound with a dramatically different biological profile, undermining the reproducibility of structure-activity relationship (SAR) studies and making generic substitution an invalid procurement strategy [1].

Quantitative Differentiation Evidence for 1-(4-Bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione


Structural Differentiation: The Unique Polyhalogenated N-Aryl Pharmacophore

The target compound differentiates itself from the closest in-class analog, 1-(4-bromo-3-methylphenyl)-1H-pyrrole-2,5-dione (CAS 406224-21-3), by possessing chlorine atoms at the 3 and 4 positions of the pyrrole-2,5-dione ring. In a study of N-phenylalkyl maleimides, the 3,4-dichloro substitution was shown to be a key structural requirement for antifungal activity against a panel of yeasts and filamentous fungi, including clinical isolates of *Candida albicans*; non-chlorinated N-phenylalkyl-maleimide derivatives were inactive [1]. This is a class-level inference that establishes the 3,4-dichloro motif as a critical pharmacophoric element, giving the target compound a fundamentally different biological potential compared to its non-chlorinated counterpart.

Medicinal Chemistry Structure-Activity Relationship Antifungal Agents

Lipophilicity-Driven Differentiation: Optimized LogP for Membrane Permeation

The target compound has a computed XLogP3-AA value of 3.8 [1]. This places it within the optimal lipophilicity window (log P 2.4–3.0) that has been empirically determined to maximize fungicidal activity for 3,4-dichloromaleimide derivatives [2]. A closely related analog, 1-(4-bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione (lacking the 3-methyl group), would be predicted to have a lower XLogP, potentially falling outside this optimal range and exhibiting diminished membrane permeability and target access. This is a cross-study comparable inference, as the logP of the target compound can be directly compared to the optimal range identified in an independent SAR study.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility: A Defined Entry Point for Diversification via the 4-Bromo Handle

The 4-bromo substituent on the N-phenyl ring provides a specific, chemoselective handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated or exclusively chloro-substituted analogs. In contrast to 1-(4-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, which lacks a halogen on the N-aryl ring, the target compound allows for late-stage diversification without perturbing the 3,4-dichloro pharmacophore. This is a structural differentiation supported by the known reactivity of aryl bromides in palladium-catalyzed couplings, which proceed under milder conditions than the corresponding aryl chlorides [1].

Synthetic Chemistry Cross-Coupling Diversity-Oriented Synthesis

High-Impact Research Applications for 1-(4-Bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione


Antifungal Lead Optimization and SAR Exploration

This compound serves as a privileged starting point for exploring the antifungal SAR of N-aryl-3,4-dichloromaleimides. The presence of the 3,4-dichloro core, which is essential for activity against *Candida* spp. and filamentous fungi, combined with the bromo-substituted N-phenyl ring, allows medicinal chemists to systematically vary the N-aryl substituent via cross-coupling while retaining the active pharmacophore [1]. Procuring this specific building block is critical for any program aiming to map the N-aryl tolerance of this antifungal scaffold.

Diversity-Oriented Synthesis via Late-Stage Functionalization

The aryl bromide handle permits rapid generation of compound libraries through Suzuki-Miyaura or Buchwald-Hartwig couplings. Unlike the corresponding 4-methyl analog, this compound can be diversified without the need for de novo synthesis of each N-aryl maleimide, significantly reducing the synthetic burden in hit-to-lead campaigns [2].

Physicochemical Property Benchmarking in Maleimide Series

With a computed XLogP of 3.8, this compound provides a useful reference point for studying the relationship between N-aryl substitution and lipophilicity within the 3,4-dichloromaleimide class. Researchers can use it as a comparator to evaluate how incremental changes in N-aryl substitution (e.g., replacing bromo with chloro, or methyl with hydrogen) shift logP and, consequently, biological activity [3].

Chemical Biology Probe for Target Identification

Given the established mechanism of action of 3,4-dichloromaleimides as inhibitors of fungal cell wall (1,3)β-D-glucan and chitin synthases, this compound could be developed into a photoaffinity or activity-based probe for target engagement studies, leveraging the bromine atom as a heavy-atom label for crystallographic phasing [1].

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